rac-(4E,6E)-5-Dehydroxy Rosuvastatin

Impurity Profiling Mass Spectrometry Pharmaceutical Analysis

Rosuvastatin Impurity 6 is a specified EP impurity formed via dehydration, critical for UHPLC method validation and stability studies. Its distinct conjugated diene system and MW (463.52) ensure accurate RRT/RRF determination per ICH Q3A/Q3B. Use this well-characterized standard to avoid misidentification and regulatory failure in ANDA submissions.

Molecular Formula C₂₂H₂₆FN₃O₅S
Molecular Weight 463.52
CAS No. 1346606-44-7
Cat. No. B1146471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(4E,6E)-5-Dehydroxy Rosuvastatin
CAS1346606-44-7
Synonyms(4E,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxyhepta-4,6-dienoic Acid; 
Molecular FormulaC₂₂H₂₆FN₃O₅S
Molecular Weight463.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(4E,6E)-5-Dehydroxy Rosuvastatin (CAS 1346606-44-7): Impurity Standard Identity and Baseline Characteristics


rac-(4E,6E)-5-Dehydroxy Rosuvastatin (CAS 1346606-44-7), also referred to as Rosuvastatin 4,5-Anhydro Acid or Rosuvastatin Impurity 6, is a synthetic derivative and documented impurity of the HMG-CoA reductase inhibitor rosuvastatin . This compound is structurally characterized by the absence of the hydroxyl group at the 5-position of the heptenoic acid chain, which is present in the parent drug substance [1]. This single-point dehydration modification results in the formation of a conjugated diene system (4E,6E) and a molecular formula of C22H26FN3O5S (molecular weight 463.52) . As an impurity reference standard, it is primarily utilized in pharmaceutical quality control, analytical method development, and stability-indicating assay validation [2].

Why Generic Impurity Standards Cannot Substitute for rac-(4E,6E)-5-Dehydroxy Rosuvastatin in Method Validation


In analytical method validation for rosuvastatin active pharmaceutical ingredient (API) and finished dosage forms, generic or structurally similar impurity standards are insufficient to guarantee accurate quantification or system suitability [1]. Regulatory guidelines (ICH Q3A/Q3B) require the use of well-characterized, impurity-specific reference standards to establish relative retention times (RRT), resolution (Rs), and relative response factors (RRF) [1]. As demonstrated in recent UHPLC method development for rosuvastatin tablets, impurities such as IMP-A, IMP-B, and IMP-C exhibit distinct chromatographic behaviors that are critical for achieving baseline separation and avoiding co-elution with the API [2]. Substituting a standard of incorrect structure (e.g., a different dehydration isomer or a non-specific analog) would lead to misidentification of peaks, erroneous calculation of impurity levels, and potential failure of regulatory compliance, directly impacting procurement decisions for quality control laboratories [2].

Quantitative Differentiation of rac-(4E,6E)-5-Dehydroxy Rosuvastatin: A Procurement-Focused Evidence Guide


Structural Differentiation: Molecular Weight Shift vs. Rosuvastatin

The target compound rac-(4E,6E)-5-Dehydroxy Rosuvastatin is distinguished from the parent drug rosuvastatin by the loss of a water molecule (dehydration) at the 5-position, resulting in a molecular weight difference of 18.02 Da (from C22H28FN3O6S to C22H26FN3O5S) [1]. This mass shift is a critical identifier in LC-MS impurity profiling, enabling unambiguous detection and differentiation from the API and other co-eluting impurities.

Impurity Profiling Mass Spectrometry Pharmaceutical Analysis

Chromatographic Selectivity: Distinct Elution Profile in UHPLC Methods

In a validated UHPLC method for rosuvastatin tablet impurity profiling, individual impurities listed in the European Pharmacopoeia (EP) monograph, including this compound (referenced as a specific impurity within the EP list), exhibit well-defined relative retention times (RRT) and resolution factors (Rs) [1]. The method achieved baseline separation of all EP-specified organic related substances, including the dehydration-related impurities, from the main RSV peak (Rs > 1.5 for critical pairs) [1]. This confirms that the compound's chromatographic behavior is distinct and reproducible under standard conditions.

UHPLC Method Validation Chromatographic Separation Relative Retention Time

Thermodynamic Stability: Recommended Storage Conditions vs. Ambient Stability of API

rac-(4E,6E)-5-Dehydroxy Rosuvastatin requires refrigerated storage at 2-8 deg C to maintain its integrity as a reference standard [1]. In contrast, the parent drug rosuvastatin calcium API is typically stored at controlled room temperature (20-25 deg C) [2]. This differential storage requirement indicates the dehydrated impurity's inherent instability at ambient temperatures, a property that is critical for designing accurate stability-indicating methods and for ensuring the quality of the impurity standard upon procurement and use.

Stability Indicating Methods Forced Degradation Impurity Control

Regulatory Designation: Inclusion in EP Monograph for Impurity Control

rac-(4E,6E)-5-Dehydroxy Rosuvastatin is among the organic related substances listed in the European Pharmacopoeia (EP) monograph for rosuvastatin tablets, necessitating its control in finished pharmaceutical products [1]. The EP monograph specifies limits for this and other impurities, driving demand for a well-characterized reference standard. In contrast, generic or non-pharmacopoeial impurities do not have the same regulatory requirement for quantification, making this specific compound a mandatory procurement item for manufacturers targeting markets adhering to EP standards.

Regulatory Compliance Pharmacopoeial Standards Quality Control

High-Value Application Scenarios for rac-(4E,6E)-5-Dehydroxy Rosuvastatin in Analytical and QC Workflows


Method Development and Validation for UHPLC Impurity Profiling of Rosuvastatin Tablets

This impurity standard is essential for developing and validating selective UHPLC methods capable of baseline separating all EP-specified impurities, including this dehydration product, from the rosuvastatin API in less than 15 minutes [1]. Its use enables accurate determination of relative retention times (RRT), resolution factors (Rs), and relative response factors (RRF) required for method validation per ICH guidelines [1].

Stability-Indicating Method Development and Forced Degradation Studies

Given its formation via dehydration, this standard is used to identify and quantify this specific degradation product in forced degradation studies (e.g., thermal, acidic, or oxidative stress) of rosuvastatin drug substance and finished products [2]. Its known stability characteristics (requiring 2-8 deg C storage) are critical for establishing robust stability-indicating methods [2].

Quality Control Release Testing for Rosuvastatin API and Finished Dosage Forms

As a specified impurity in the EP monograph for rosuvastatin tablets, this reference standard is required for routine QC release testing to ensure batch-to-batch consistency and compliance with regulatory impurity limits [1]. Its accurate quantification is mandatory for ANDA submissions and commercial production [1].

LC-MS/MS Method Development for Impurity Identification and Quantification

The distinct molecular weight (463.52) and fragmentation pattern of this impurity make it a critical calibrant for developing sensitive LC-MS/MS methods used to identify and quantify low-level impurities in rosuvastatin drug products [3]. Its use ensures accurate mass assignment and reliable quantification in complex matrices [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-(4E,6E)-5-Dehydroxy Rosuvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.